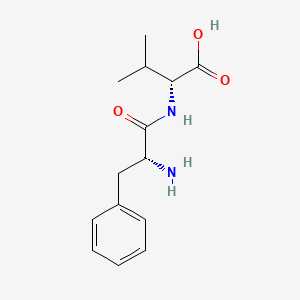
D-Phenylalanyl-D-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Phenylalanyl-D-valine: is a dipeptide composed of two amino acids, D-phenylalanine and D-valine
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Phenylalanyl-D-valine can be synthesized through a peptide coupling reaction. This involves the activation of the carboxyl group of D-phenylalanine and subsequent reaction with the amino group of D-valine. Common reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).
Microbial Preparation: Microbial methods involve the use of specific enzymes such as D-aminoacylase and D-hydantoinase to catalyze the formation of this compound from precursor molecules
Industrial Production Methods: Industrial production often employs microbial synthesis due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process. This method can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine, and microbial specific hydrolysis of DL-5-isopropylhydantoin .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Phenylalanyl-D-valine can undergo oxidation reactions, particularly at the phenyl group of D-phenylalanine.
Reduction: Reduction reactions can occur at the carboxyl group, converting it to an alcohol.
Substitution: Substitution reactions can take place at the amino group, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: D-Phenylalanyl-D-valine is used as a chiral building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis .
Biology: This compound is studied for its role in protein-protein interactions and enzyme-substrate specificity. It is also used in the development of peptide-based drugs .
Medicine: It is being explored for its analgesic and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and food additives .
Mechanism of Action
D-Phenylalanyl-D-valine exerts its effects by interacting with specific molecular targets such as enzymes and receptors. The phenyl group of D-phenylalanine can interact with hydrophobic pockets in proteins, while the valine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
D-Phenylalanine: Shares the phenyl group but lacks the valine moiety.
D-Valine: Contains the valine moiety but lacks the phenyl group.
L-Phenylalanyl-L-valine: The L-isomer of the compound, which has different stereochemistry and potentially different biological activity
Uniqueness: D-Phenylalanyl-D-valine is unique due to its specific stereochemistry, which can result in different biological activities compared to its L-isomers or individual amino acids. Its combination of hydrophobic and hydrogen bonding interactions makes it a versatile compound in various applications .
Properties
CAS No. |
112674-81-4 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)12(14(18)19)16-13(17)11(15)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m1/s1 |
InChI Key |
IEHDJWSAXBGJIP-VXGBXAGGSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















